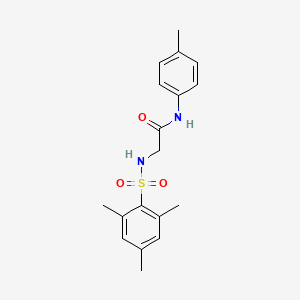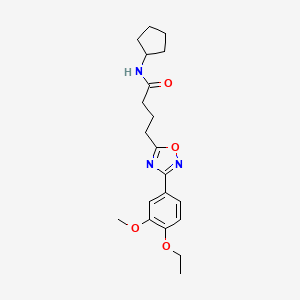
N-cyclopentyl-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential therapeutic applications in various fields of scientific research. However, one limitation is the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research of N-cyclopentyl-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to investigate its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its anti-inflammatory and anti-cancer properties in more detail. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis method of N-cyclopentyl-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of cyclopentanone with ethyl 4-(3-amino-1,2,4-oxadiazol-5-yl)butanoate in the presence of acetic acid. The resulting product is then reacted with 4-ethoxy-3-methoxybenzoyl chloride to form the final compound.
Scientific Research Applications
N-cyclopentyl-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-cyclopentyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-3-26-16-12-11-14(13-17(16)25-2)20-22-19(27-23-20)10-6-9-18(24)21-15-7-4-5-8-15/h11-13,15H,3-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWZJWPQOZMHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)
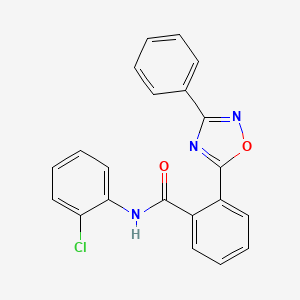
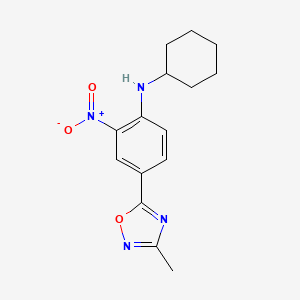



![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)

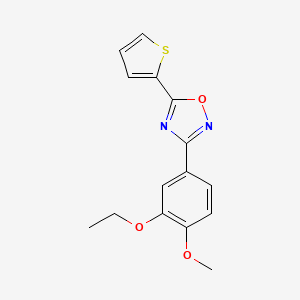

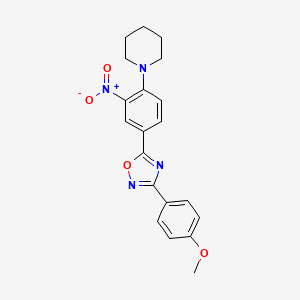
![N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7702576.png)
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
